FLT4 protein, also known as Fms Related Receptor Tyrosine Kinase 4, is a receptor tyrosine kinase that plays a critical role in lymphangiogenesis and the development of the vascular system. It is primarily activated by vascular endothelial growth factors C and D, which are essential for the proliferation and migration of endothelial cells. FLT4 is encoded by the FLT4 gene and is expressed in various tissues, particularly in the placenta and endothelial cells. Mutations in this gene are associated with hereditary lymphedema type IA and other vascular disorders .
The FLT4 gene is located on chromosome 5 in humans and encodes a protein consisting of 1298 amino acids. The protein is classified as a member of the vascular endothelial growth factor receptor family, which includes other receptors such as KDR (VEGFR-2) and FLT1 (VEGFR-1). These receptors share structural similarities, including seven immunoglobulin-like domains in their extracellular region .
FLT4 can be synthesized using various molecular biology techniques. The most common method involves the use of complementary DNA synthesized from messenger RNA extracted from human tissues or cell lines. Techniques such as reverse transcriptase-polymerase chain reaction (RT-PCR) are employed to amplify the FLT4 transcripts. Specific primers targeting the FLT4 gene are used to ensure accurate amplification .
The synthesis typically involves:
The FLT4 protein has a complex structure characterized by an extracellular domain that binds to its ligands (vascular endothelial growth factors C and D), a single transmembrane domain, and an intracellular tyrosine kinase domain responsible for signal transduction. The molecular weight of FLT4 is approximately 170 kDa when expressed in mammalian cells .
Structural studies reveal that FLT4 has multiple isoforms, with differences in their C-terminal regions affecting their signaling capabilities. For instance, isoform 2 has a truncated C-terminus leading to reduced phosphorylation sites compared to isoform 1, which influences its functional efficacy in signaling pathways .
FLT4 participates in several key signaling pathways upon activation by its ligands. The binding of vascular endothelial growth factors leads to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This activation triggers downstream signaling cascades involving several pathways, including MAPK/ERK and PI3K/AKT pathways, which are crucial for endothelial cell function .
The biochemical assays typically involve:
Upon binding with vascular endothelial growth factors C or D, FLT4 undergoes dimerization, leading to autophosphorylation on tyrosine residues. This phosphorylation activates various intracellular signaling pathways that promote endothelial cell survival, proliferation, and migration—critical processes for lymphatic development and maintenance .
Studies have shown that activated FLT4 enhances the production of vascular endothelial growth factor C, creating a positive feedback loop that amplifies its signaling effects on lymphangiogenesis .
FLT4 is a glycoprotein with an apparent molecular weight ranging from 170 kDa to 200 kDa depending on glycosylation status. It exhibits characteristics typical of membrane-bound proteins, including hydrophobic regions that anchor it within cellular membranes.
As a receptor tyrosine kinase, FLT4 exhibits transferase activity, specifically transferring phosphate groups to tyrosine residues on substrate proteins. This activity is crucial for its role in signal transduction pathways involved in angiogenesis .
FLT4 has significant scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4